

2-Methylpropanethioamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylpropanethioamide*

Cat. No.: *B017427*

[Get Quote](#)

An In-depth Technical Guide to 2-Methylpropanethioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Methylpropanethioamide**, covering its chemical structure, nomenclature, physicochemical properties, a detailed synthesis protocol, and its significant role as a metabolite in drug development.

Chemical Structure and IUPAC Name

2-Methylpropanethioamide is a primary thioamide, an organosulfur compound where a sulfur atom replaces the oxygen in the amide functional group of isobutyramide.

Chemical Structure:

IUPAC Name: **2-methylpropanethioamide**[\[1\]](#)

Synonyms: Thioisobutyramide, Isobutythioamide, 2-Methylpropaneothioamide[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Methylpropanethioamide** is presented below. This information is crucial for its identification, purification, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NS	[1]
Molecular Weight	103.19 g/mol	[1]
CAS Number	13515-65-6	[1]
Appearance	Not specified (typically a solid)	
Boiling Point	147.4 °C at 760 mmHg	
Density	0.996 g/cm ³	
Flash Point	42.9 °C	
XlogP	0.8	[1]
¹ H NMR	Data not publicly available, but spectra exist in databases.	[2]
¹³ C NMR	A spectrum is available from the Institute of Organic Chemistry, University of Vienna, via PubChem. [1]	[1]
Mass Spectrum	Data not publicly available. Predicted m/z for [M+H] ⁺ is 104.05285.	
IR Spectrum	ATR-IR and FTIR spectra are available from various sources.	[1]
Raman Spectrum	A spectrum is available from Bio-Rad Laboratories, Inc.	[1]

Experimental Protocol: Synthesis of 2-Methylpropanethioamide

The most common and efficient method for the synthesis of primary thioamides from their corresponding primary amides is through thionation using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiprophosphetane-2,4-disulfide).

Reaction Scheme:**Materials:**

- Isobutyramide (2-methylpropanamide)
- Lawesson's Reagent (LR)
- Anhydrous Toluene (or other high-boiling anhydrous solvents like dioxane or xylene)
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutyramide (1.0 equivalent) in anhydrous toluene (approximately 4-5 mL per mmol of amide).
- Addition of Lawesson's Reagent: To this solution, add Lawesson's Reagent (0.5 - 0.6 equivalents). The reagent is a dimer, and 0.5 equivalents are stoichiometrically required.
- Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for toluene, this is approximately 110 °C).
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.

- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude residue will contain the desired **2-methylpropanethioamide** and phosphorus-containing byproducts.
- Purification: The crude product is purified by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of ethyl acetate in hexane is a common starting point.
- Characterization: The purified product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Relevance in Drug Development: Metabolism of Ritonavir

2-Methylpropanethioamide has been identified as a metabolite of Ritonavir, a widely used antiretroviral medication for the treatment of HIV/AIDS. Ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 and is often used as a pharmacokinetic enhancer (a "booster") for other protease inhibitors.

The formation of **2-Methylpropanethioamide** occurs through the metabolic breakdown of the isopropyl-thiazole group of the Ritonavir molecule. This biotransformation is primarily mediated by CYP3A enzymes. Understanding these metabolic pathways is critical for drug development as they can influence the drug's efficacy, toxicity, and potential for drug-drug interactions.

Metabolic Pathway of Ritonavir to 2-Methylpropanethioamide

The diagram below illustrates the logical flow of the metabolic process leading to the formation of **2-Methylpropanethioamide** from Ritonavir.

[Click to download full resolution via product page](#)

Caption: CYP3A4-mediated metabolic pathway of Ritonavir.

This technical guide provides essential information on **2-Methylpropanethioamide** for professionals in the fields of chemical research and drug development. The data and protocols herein serve as a foundation for further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Methylpropanethioamide | C4H9NS | CID 10909507 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-Methylpropanethioamide chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017427#2-methylpropanethioamide-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com